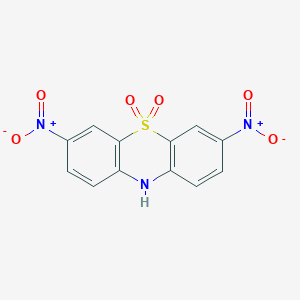
2-(2-bromo-4-methylphenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-bromo-4-methylphenoxy)-N-phenylacetamide, also known as BAMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BAMPA is a member of the amide group of compounds and is used primarily for research purposes. In
Scientific Research Applications
Hemoglobin Allosteric Modifiers
Bromophenol derivatives have been studied for their ability to alter the oxygen affinity of hemoglobin, indicating their potential use in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. These compounds are structurally related to marketed antilipidemic agents, suggesting a broad pharmacological relevance (Randad, Mahran, Mehanna, & Abraham, 1991).
Bromophenol Derivatives from Marine Algae
Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation of compounds with no activity against several human cancer cell lines and microorganisms, showcasing the exploration of marine resources for potential new substances with biological activity (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).
Antioxidant and Peroxyl Radical Scavenging Activity
Phenolic derivatives, closely related in structure to bromophenols, have been analyzed for their antioxidant properties and ability to scavenge peroxyl radicals. These studies provide insights into the chemical behavior of phenolic compounds in biological systems, which may extend to bromophenol derivatives (Dinis, Madeira, & Almeida, 1994).
Palladium-catalyzed Arylation Reactions
Research on palladium-catalyzed reactions involving bromophenol derivatives indicates their potential in synthetic organic chemistry, particularly in the formation of complex molecules through multiple arylation processes (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Environmental Degradation and Treatment
Studies on the degradation of acetaminophen, a compound structurally similar to bromophenols, under UV/H2O2 treatment reveal the complexity of water treatment processes and the formation of potentially harmful byproducts. This research underscores the importance of understanding the environmental behavior and treatment challenges of bromophenol derivatives (Li, Song, Fu, Tsang, & Yang, 2015).
Synthesis and Biological Evaluation
Efforts to synthesize and evaluate the biological activities of bromophenol derivatives have led to discoveries in the fields of antioxidant and anticancer research. The development of novel methylated and acetylated bromophenol derivatives shows promise for drug development due to their significant biological activities (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-7-8-14(13(16)9-11)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMDVWCMLRJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)
![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)


![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)
![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)
![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)
